1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole
Overview
Description
1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is a heterocyclic compound that features a fused ring system combining a pyran and a pyrazole ring
Scientific Research Applications
1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
Pyrazole derivatives, such as 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future of this compound lies in its potential applications in the field of medicinal chemistry and drug discovery .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with electrophilic centers of reagents due to the nitrogen atom at position-2 with a lone pair of electrons .
Biochemical Pathways
Pyrazole derivatives are known to have a wide range of biological activities, suggesting they may interact with multiple pathways .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as MAP kinases, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The binding of this compound to enzyme active sites can lead to conformational changes that either enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that this compound remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. This compound can influence the levels of metabolites within the cell, thereby affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, apply. Techniques like continuous flow synthesis and the use of robust catalysts can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Comparison with Similar Compounds
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole: Another fused heterocyclic compound with similar structural features but different biological activities.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share the pyran ring and exhibit diverse pharmacological properties.
Uniqueness: 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering distinct advantages in terms of stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-4-6-5(1)3-7-8-6/h3H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNAZHNZJIZRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266008 | |
Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293929-87-9 | |
Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1293929-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301266008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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